Cas no 748760-80-7 (Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate)
![Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate structure](https://ja.kuujia.com/scimg/cas/748760-80-7x500.png)
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate 化学的及び物理的性質
名前と識別子
-
- (R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate
- ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate
- 748760-80-7
- ethyl (3R)-3-({[(1S)-1-carbamoylpropyl]amino}methyl)hexanoate
- SCHEMBL2322660
- Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate
-
- インチ: 1S/C13H26N2O3/c1-4-7-10(8-12(16)18-6-3)9-15-11(5-2)13(14)17/h10-11,15H,4-9H2,1-3H3,(H2,14,17)/t10-,11+/m1/s1
- InChIKey: CKYVPSMIYLEXEJ-MNOVXSKESA-N
- ほほえんだ: O(CC)C(C[C@@H](CCC)CN[C@H](C(N)=O)CC)=O
計算された属性
- せいみつぶんしりょう: 258.19434270g/mol
- どういたいしつりょう: 258.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 11
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 81.4
じっけんとくせい
- ゆうかいてん: NA
- ふってん: NA
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate セキュリティ情報
- 危害声明: CAUTION: May irritate eyes, skin
- セキュリティの説明: CAUT
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM553710-200mg |
ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate |
748760-80-7 | 95%+ | 200mg |
$1477 | 2023-02-01 | |
Chemenu | CM553710-100mg |
ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate |
748760-80-7 | 95%+ | 100mg |
$923 | 2023-02-01 |
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoateに関する追加情報
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate and Its Significance in Modern Chemical Research
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate, a compound with the CAS number 748760-80-7, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its complex stereochemical configuration and functional groups, has garnered significant attention in recent years due to its potential applications in drug development and biochemical research.
The molecular structure of Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate is highly intricate, featuring multiple chiral centers and amine functionalities. These structural attributes make it a valuable scaffold for the synthesis of novel bioactive molecules. Specifically, the presence of the (3R) configuration at the third carbon atom and the (2S) configuration at the second carbon atom of the side chain contributes to its unique chemical properties and biological activity.
In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate has been explored as a potential candidate in this context. Its ability to facilitate enantioselective reactions makes it particularly useful in the synthesis of optically active compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's stereochemistry allows for precise control over reaction outcomes, enabling chemists to produce enantiomerically pure products with high efficiency.
Moreover, Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate has shown promise in the field of protease inhibition. Proteases are enzymes that play critical roles in various biological processes, including metabolism, signal transduction, and disease pathogenesis. By designing molecules that selectively inhibit specific proteases, researchers can develop novel therapeutic strategies for conditions such as cancer, inflammation, and infectious diseases. The compound's amine functionalities provide multiple points of interaction with protease active sites, making it a versatile tool for structure-based drug design.
Recent studies have highlighted the compound's potential in modulating immune responses. The immune system is a complex network of cells, tissues, and organs that work together to defend against pathogens and maintain homeostasis. Dysregulation of immune responses can lead to various diseases, including autoimmune disorders and chronic inflammation. Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate has been investigated for its ability to interact with immune cells and modulate their activity. Preliminary findings suggest that it may enhance the function of regulatory T cells, which are essential for maintaining immune tolerance.
The synthesis of Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often require multiple steps and careful optimization to achieve high yields and enantiomeric purity. However, advances in catalytic asymmetric methods have made it possible to streamline these processes. For instance, transition metal-catalyzed reactions have been employed to construct key stereocenters with high efficiency. These methodologies not only improve synthetic accessibility but also reduce environmental impact by minimizing waste generation.
In addition to its synthetic significance, Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate has been used as a building block for more complex molecules. By incorporating this compound into larger scaffolds, researchers can explore new chemical space and discover novel bioactivities. This approach is particularly valuable in drug discovery pipelines, where diversity is key to identifying compounds with therapeutic potential. The compound's modular structure allows for easy modification at various positions, enabling the creation of a wide range of derivatives.
The pharmacological properties of Ethyl (3R)-3-[[[(2S)-1-amino-1-oxtobutane 8060 80 7]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]-[[(cas no748760 80 7)]Ethyl (3R)-3-[[[( S) ]amino]methyl]hexanoate] hexanoate] hexanoate] hexanoate] hexanoate] hexanoate] hexanoate] hexanoate] hexanoate] hexanoate] hexanoate] hexanoateEthyl (Ethyl (Ethyl (Ethyl (Ethyl (Ethyl (Ethyl (Ethyl (Ethyl (Ethyl (Ethyl (Ethyl ( The exploration into Ethe
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